

GSK-J1 JMJD3 inhibition IC50 values comparison

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Compound Focus: Gsk-J1

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GSK-J1 Inhibitory Profile (IC₅₀ Values)

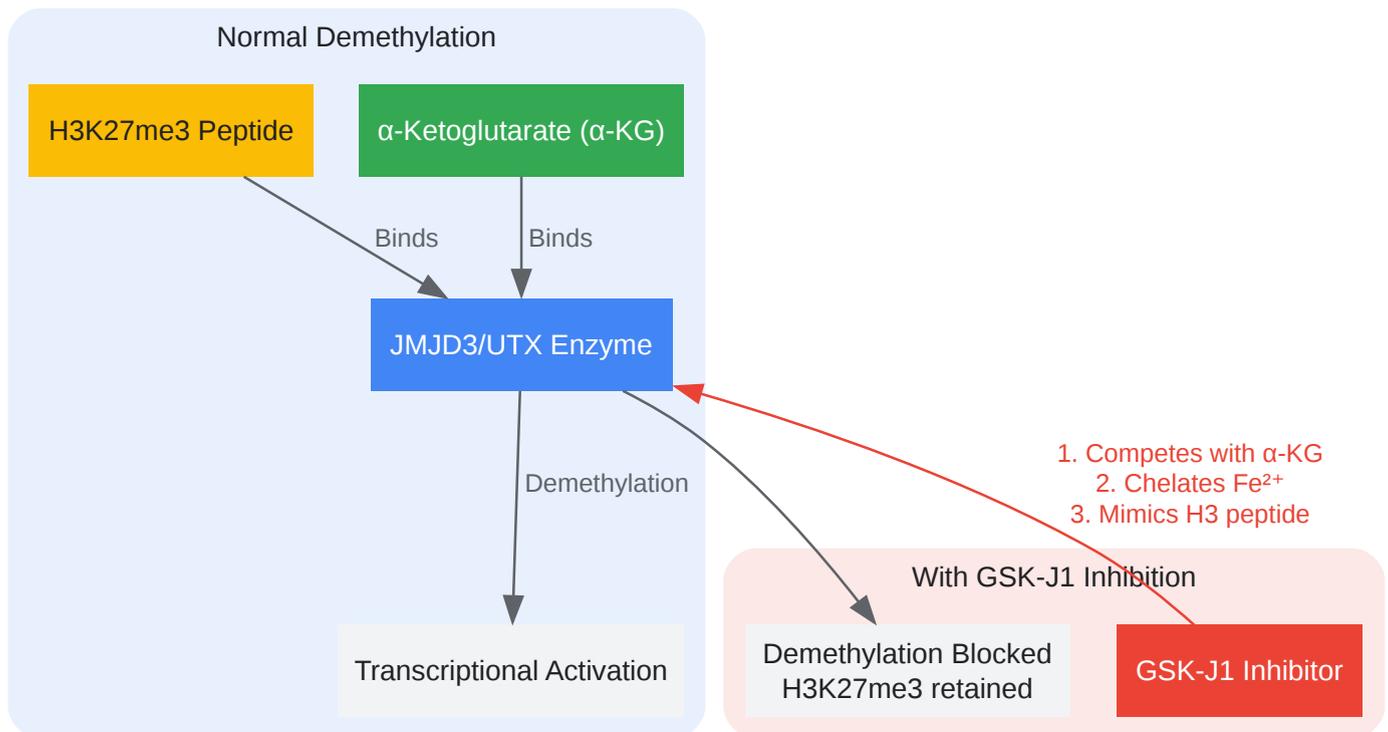
Target	Alternative Name	IC ₅₀ Value	Key Context / Assay
JMJD3	KDM6B	28 - 60 nM [1] [2] [3]	Primary target; cell-free AlphaScreen assay [1] [4]
UTX	KDM6A	53 nM [1] [5]	Primary target [1]
KDM5B	JARID1B	170 - 950 nM [1] [3] [4]	Shows weaker, secondary inhibition [1] [4]
KDM5C	JARID1C	550 nM - 1.76 μM [1] [3] [4]	Shows weaker, secondary inhibition [1] [4]
KDM5A	JARID1A	6.8 μM [1] [5]	Weak inhibition [1]
Other JMJDemethylases	e.g., JMJD2A, JMJD2E, JMJD1A	>20 μM (IC ₅₀) [1] [2] [5]	Highly selective over many other demethylases [1] [2]
Protein Kinases	Panel of 100 kinases	No significant activity at 30 μM [1] [2] [5]	Clean selectivity against kinome [1] [4]

Mechanism of Action and Selectivity

GSK-J1 inhibits JMJD3 and UTX by targeting their catalytic JmjC domain. Key features of its mechanism include:

- **Cofactor Competition:** The propanoic acid moiety of **GSK-J1** mimics **α -ketoglutarate (α -KG)**, competing with this essential cofactor for binding in the active site [2].
- **Metal Chelation:** The pyridyl-pyrimidine group of **GSK-J1** forms a **bidentate interaction with the catalytic metal ion (Fe^{2+})** in the enzyme's active site, which is critical for its potent inhibition [2].
- **Substrate Mimicry:** Part of the **GSK-J1** molecule occupies a narrow cleft in the binding site, mimicking the position of **proline 30 (P30)** of the histone H3 peptide, contributing to its specificity for H3K27 demethylases [2].

The following diagram illustrates the inhibition mechanism.



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Key Experimental Protocols for Profiling

The primary data for **GSK-J1**'s profile were generated using the following established methods:

- **Demethylase Activity (AlphaScreen Assay):** This homogeneous assay measures the inhibition of demethylase activity. In brief, the enzyme (e.g., JMJD3), biotinylated substrate peptide (e.g., H3K27me3), and cofactors (Fe²⁺, α-KG) are incubated with the inhibitor. The reaction is stopped with EDTA, and the remaining methylated mark is detected using an antibody coupled to AlphaScreen donor and acceptor beads. The signal is inversely proportional to inhibitor potency [4].
- **Selectivity Profiling (Thermal Shift Assay):** This assay assesses compound binding across a wide range of enzymes by measuring the change in the protein's melting temperature (ΔT_m). A significant positive ΔT_m indicates binding. **GSK-J1** showed strong, selective binding to JMJD3 and UTX, with negligible shifts for other Fe²⁺/α-KG-dependent oxygenases, confirming its selectivity [2] [4].
- **Cellular Target Engagement:** To demonstrate on-target activity in cells, studies often treat primary macrophages with **GSK-J1** and measure the subsequent increase in global H3K27me3 levels via immunoblotting, confirming inhibition of cellular JMJD3/UTX activity [2] [3].

Research Applications and Therapeutic Potential

GSK-J1 has been used as a chemical probe to investigate the biological roles of JMJD3 and UTX:

- **Inflammatory Diseases:** The foundational study showed that **GSK-J1** reduces the production of pro-inflammatory cytokines (e.g., TNF-α) in human primary macrophages, establishing a key role for H3K27 demethylases in the inflammatory response [2].
- **Cancer Research:**
 - In head and neck squamous cell carcinoma (HNSCC), **GSK-J1** synergized with an LSD1 inhibitor to impair tumor growth and induce apoptosis [6].
 - In ovarian cancer, **GSK-J1** delivered via nanoparticles suppressed tumor growth by increasing H3K27me3 at the HER2 oncogene promoter [7].
 - In cervical cancer models, the biological effects of selenium were linked to inhibition of JMJD3 and UTX, and these effects were mimicked by GSK-J4 (the cell-active prodrug of **GSK-J1**) [8].

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References

1. GSK J1 | Histone Demethylases [tocris.com]

2. A selective jumonji H3K27 demethylase inhibitor ... [pmc.ncbi.nlm.nih.gov]
3. GSK J1 | Histone Demethylase inhibitor | Mechanism [selleckchem.com]
4. GSK-J1 [thesgc.org]
5. GSK J1 | Histone Demethylase Inhibitors [rndsystems.com]
6. Therapeutically targeting head and neck squamous cell ... [nature.com]
7. GSK-J1-loaded, hyaluronic acid-decorated metal-organic ... [frontiersin.org]
8. Targeting histone demethylases JMJD3 and UTX: selenium as ... [pmc.ncbi.nlm.nih.gov]

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